![molecular formula C19H15ClN4OS2 B2779488 Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-04-5](/img/structure/B2779488.png)
Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a compound that belongs to the benzothiazole class of compounds . Benzothiazoles are heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and reactions with various reagents such as phosphorus oxychloride . The intermediate compounds obtained were further treated with specific reagents to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are typically analyzed using spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectrometry .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Anti-Inflammatory Properties
Benzothiazole derivatives have also been synthesized and analyzed for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Luminescent Materials
Benzothiazole derivatives have been used in the creation of luminescent materials . After coordination with boron difluoride complexes, a significant blue shift and enhanced emission were observed due to restricted conformational changes . These materials have been successfully used as dopant emitters in organic light-emitting diodes (OLEDs) .
Anti-Cancer Compounds
Benzothiazole derivatives have been evaluated for their anti-proliferative properties against human cancer cell lines . Most of them exhibited potent cytotoxicity .
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the cyclooxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain .
Pharmacokinetics
Similar compounds have been shown to exhibit significant anti-inflammatory and analgesic activities
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain due to the decreased production of prostaglandins . Some derivatives of the compound have shown to inhibit albumin denaturation, further indicating their anti-inflammatory potential .
Future Directions
The future directions in the study of benzothiazole derivatives include the development of new synthetic methods, the exploration of their biological activities, and the design of potent inhibitors with enhanced activity . The structure-activity relationships of the new benzothiazole derivatives are also a significant area of research .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c20-13-2-1-3-15-17(13)22-19(27-15)24-8-6-23(7-9-24)18(25)12-4-5-14-16(10-12)26-11-21-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGIIFXRRFUUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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